molecular formula C20H23ClN2O2 B6610447 (9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans CAS No. 2763741-20-2

(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans

Cat. No. B6610447
M. Wt: 358.9 g/mol
InChI Key: LODPUWIJHJHNCB-UHFFFAOYSA-N
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Description

The compound is a derivative of 9H-fluoren-9-ylmethyl carbamate . Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides . The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely include a fluorene ring attached to a carbamate group, with a cyclobutyl group further attached to the carbamate nitrogen via a methylene bridge. The stereochemistry is indicated as (1r,3r), suggesting the configuration of the cyclobutyl ring .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under mildly basic conditions, revealing a free amine group that can react with the carboxyl group of another amino acid .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Carbamates generally have moderate polarity and can participate in hydrogen bonding .

Safety And Hazards

Like many organic compounds, carbamates should be handled with care. They may pose risks such as skin and eye irritation, and more serious health effects with prolonged or repeated exposure .

Future Directions

The use of carbamates and Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing more efficient synthesis methods, new protecting groups, or novel applications of these compounds .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c21-11-13-9-14(10-13)22-20(23)24-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,13-14,19H,9-12,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODPUWIJHJHNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride

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